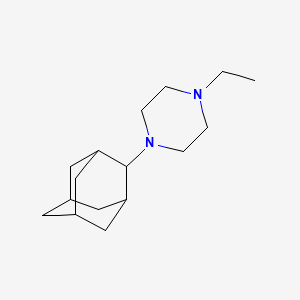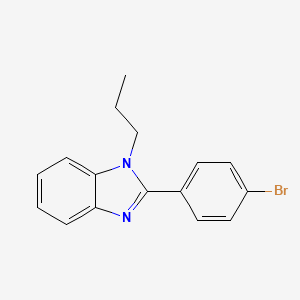
1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide, also known as BIQ, is a chemical compound that has been extensively studied for its potential pharmacological properties. BIQ is a synthetic compound that belongs to the class of arylalkylidene derivatives. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.
Wirkmechanismus
The exact mechanism of action of 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide is not fully understood. However, it has been suggested that the compound may exert its effects by modulating various signaling pathways in cells. 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide has also been found to reduce oxidative stress and improve mitochondrial function in cells. In animal models, 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide has been shown to inhibit tumor growth and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide is its broad range of biological activities. The compound has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer effects, making it a potentially useful therapeutic agent for a wide range of diseases. Furthermore, 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide can be easily synthesized and can be scaled up for large-scale production.
One of the limitations of 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide is its relatively low solubility in water, which can make it difficult to administer in vivo. Furthermore, the exact mechanism of action of 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide is not fully understood, which can make it challenging to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for research on 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide. One area of research could focus on elucidating the exact mechanism of action of the compound. This could involve investigating the effects of 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide on various signaling pathways in cells and identifying the molecular targets of the compound.
Another area of research could focus on optimizing the pharmacokinetic properties of 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide. This could involve modifying the chemical structure of the compound to improve its solubility and bioavailability in vivo.
Finally, future research could investigate the potential therapeutic applications of 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide in various disease states. This could involve testing the compound in animal models of inflammation, cancer, and neurodegenerative diseases, among others. Overall, 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide is a promising compound that has the potential to be developed into a useful therapeutic agent for a wide range of diseases.
Synthesemethoden
1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide can be synthesized through a multi-step process that involves the reaction of 4-biphenylcarboxaldehyde with 4-aminopyridine in the presence of acetic acid and acetic anhydride. The resulting intermediate is then treated with NaBH4 and HBr to yield 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide hydrobromide. The synthesis of 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide has been extensively studied for its potential pharmacological properties. The compound has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer effects. 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide has also been shown to have neuroprotective effects and can improve cognitive function in animal models. Furthermore, 1-(4-biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide has been found to exhibit antimicrobial activity against a wide range of bacterial and fungal pathogens.
Eigenschaften
IUPAC Name |
2-(4-iminopyridin-1-yl)-1-(4-phenylphenyl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O.BrH/c20-18-10-12-21(13-11-18)14-19(22)17-8-6-16(7-9-17)15-4-2-1-3-5-15;/h1-13,20H,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRDXTQZSCUXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C=CC(=N)C=C3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Biphenylyl)-2-(4-imino-1(4H)-pyridinyl)ethanone hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5802002.png)


![2,4-diphenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5802017.png)

![methyl {3-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5802041.png)
![1-methyl-3-[2-(2-naphthyloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5802047.png)

![N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)
![tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5802072.png)

![1-{1-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl}ethanone](/img/structure/B5802075.png)
